molecular formula C17H18N2O5S B11012886 3-(benzylsulfonyl)-N-(2-methyl-4-nitrophenyl)propanamide

3-(benzylsulfonyl)-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B11012886
M. Wt: 362.4 g/mol
InChI Key: MAPZEZJFUFHSED-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(2-methyl-4-nitrophenyl)propanamide is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a 2-methyl-4-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2-methyl-4-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Benzylsulfonyl Group: This can be achieved by reacting benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonic acid, which is then converted to the sulfonyl chloride using thionyl chloride.

    Attachment to the Propanamide Backbone: The benzylsulfonyl chloride is reacted with 3-aminopropanoic acid to form the corresponding sulfonamide.

    Introduction of the 2-methyl-4-nitrophenyl Group: The final step involves the coupling of the sulfonamide with 2-methyl-4-nitroaniline under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(2-methyl-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfonyl)-N-(2-methyl-4-nitrophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological macromolecules, providing insights into enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2-methyl-4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The nitro group can participate in redox reactions, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)-N-(4-nitrophenyl)propanamide: Similar structure but lacks the methyl group, which may affect its binding affinity and reactivity.

    3-(benzylsulfonyl)-N-(2-methylphenyl)propanamide: Lacks the nitro group, which may reduce its potential for redox reactions.

Uniqueness

3-(benzylsulfonyl)-N-(2-methyl-4-nitrophenyl)propanamide is unique due to the presence of both the benzylsulfonyl and 2-methyl-4-nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(2-methyl-4-nitrophenyl)propanamide

InChI

InChI=1S/C17H18N2O5S/c1-13-11-15(19(21)22)7-8-16(13)18-17(20)9-10-25(23,24)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,18,20)

InChI Key

MAPZEZJFUFHSED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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